Cas no 137938-95-5 (2-(Trifluoromethyl)benzoic acid)

2-(Trifluoromethyl)benzoic acid structure
137938-95-5 structure
Product Name:2-(Trifluoromethyl)benzoic acid
Numero CAS:137938-95-5
MF:C8H5F3O2
MW:190.119313001633
CID:2730390
PubChem ID:9899
Update Time:2025-04-21

2-(Trifluoromethyl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • BENZOIC ACID,(TRIFLUOROMETHYL)-
    • F2191-0057
    • 2-(Trifluoromethyl)benzoic acid
    • DB-030751
    • Q27128431
    • NSC-88326
    • o-trifluoromethyl-benzoic acid
    • AKOS000118808
    • EN300-17349
    • o-(trifluoromethyl)benzoic acid
    • MFCD00002476
    • 2-TFMBA
    • Benzoic acid, 2-(trifluoromethyl)-
    • T1302
    • 2-trifluoromethyl benzoic acid
    • NS00043355
    • Enamine_005364
    • NCIOpen2_001264
    • SCHEMBL221518
    • 2-(Trifluoromethyl)benzoic acid, 98%
    • SY002327
    • NSC88326
    • o-(trifluoroformyl)benzoic acid
    • 2-Carboxybenzotrifluoride
    • o-Toluic acid, a,a,a-trifluoro- (6CI,7CI,8CI); 2-(Trifluoromethyl)benzoic acid; NSC 88326; o-(Trifluoromethyl)benzoic acid; a,a,a-Trifluoro-o-toluic acid
    • 2-Trifluoromethylbenzoic acid
    • DTXSID90870537
    • BS-4039
    • JPCUZPKBLYUQRD-UHFFFAOYSA-N
    • 137938-95-5
    • o-CARBOXYBENZOTRIFLUORIDE
    • ortho-trifluoromethylbenzoic acid
    • HMS1409D18
    • O-TOLUIC ACID, .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-
    • AC-2625
    • Z56922112
    • 2-trifluoromethyl-benzoic acid
    • ortho-trifluormethylbenzoic acid
    • STK946190
    • 2-(Trifluoromethyl)benzoicAcid
    • CS-W015913
    • CHEBI:60694
    • o-Trifluoromethylbenzoic acid
    • 207-093-9
    • 433-97-6
    • NSC 88326
    • 0R1CK7MZUA
    • DTXCID10818254
    • alpha,alpha,alpha-Trifluoro-o-toluic acid
    • .alpha.,.alpha.,.alpha.-Trifluoro-o-toluic acid
    • O-TOLUIC ACID, ALPHA,ALPHA,ALPHA-TRIFLUORO-
    • trifluoromethylbenzoic acid
    • DB-023811
    • AC7509
    • EINECS 207-093-9
    • UNII-0R1CK7MZUA
    • ortho-(trifluoromethyl)benzoic acid
    • 2-(trifluoroformyl)benzoic acid
    • Inchi: 1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
    • Chiave InChI: FBRJYBGLCHWYOE-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CC=CC=1C(=O)O)(F)F

Proprietà calcolate

  • Massa esatta: 190.02416388Da
  • Massa monoisotopica: 190.02416388Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 37.3Ų
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited